N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-MORPHOLINYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a morpholine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-MORPHOLINYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with the thiazole intermediate.
Incorporation of the Morpholine Ring: The morpholine ring is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-MORPHOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-MORPHOLINYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of certain proteins or pathways in biological systems.
Mechanism of Action
The mechanism of action of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-MORPHOLINYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but with a bromophenyl group instead of a dichlorophenyl group.
2,4-Dichloroacetanilide: Contains a dichlorophenyl group but lacks the thiazole and morpholine rings.
Uniqueness
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-MORPHOLINYL)ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H15Cl2N3O2S |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-10-1-2-11(12(17)7-10)13-9-23-15(18-13)19-14(21)8-20-3-5-22-6-4-20/h1-2,7,9H,3-6,8H2,(H,18,19,21) |
InChI Key |
XLFRMSHYVNOXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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